4-Butylphenyl isothiocyanate
CAS No.: 23165-44-8
Cat. No.: VC1968559
Molecular Formula: C11H13NS
Molecular Weight: 191.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23165-44-8 |
---|---|
Molecular Formula | C11H13NS |
Molecular Weight | 191.29 g/mol |
IUPAC Name | 1-butyl-4-isothiocyanatobenzene |
Standard InChI | InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 |
Standard InChI Key | PXVPXJHMTUKENZ-UHFFFAOYSA-N |
SMILES | CCCCC1=CC=C(C=C1)N=C=S |
Canonical SMILES | CCCCC1=CC=C(C=C1)N=C=S |
Introduction
Chemical Structure and Basic Information
4-Butylphenyl isothiocyanate consists of a phenyl ring substituted with a butyl group at the para position and an isothiocyanate functional group (-N=C=S). This compound represents an important member of the aromatic isothiocyanate family with specific structural characteristics that influence its chemical behavior and applications.
Identification Parameters
Parameter | Value |
---|---|
Chemical Name | 4-Butylphenyl isothiocyanate |
Alternative Names | 1-butyl-4-isothiocyanatobenzene |
CAS Registry Number | 23165-44-8 |
Molecular Formula | C₁₁H₁₃NS |
Molecular Weight | 191.29 |
SMILES | CCCCC1=CC=C(C=C1)N=C=S |
InChI | InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 |
InChIKey | PXVPXJHMTUKENZ-UHFFFAOYSA-N |
The compound features a linear butyl chain attached to a benzene ring, with the isothiocyanate group positioned at the para position relative to the butyl substituent .
Physical and Chemical Properties
4-Butylphenyl isothiocyanate possesses several distinctive physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 150 °C |
Density | 1.04 g/cm³ |
Refractive Index | 1.5950 |
Flash Point | 150-154°C/14mm |
Sensitivity | Moisture Sensitive |
The compound requires proper storage conditions due to its moisture sensitivity, which affects its stability and reactivity .
Spectroscopic Data
Mass spectrometry data for 4-Butylphenyl isothiocyanate is available through the NIST Mass Spectrometry Data Center. The mass spectrum shows distinctive fragmentation patterns characteristic of aromatic isothiocyanates .
Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 192.08415 | 142.6 |
[M+Na]⁺ | 214.06609 | 155.3 |
[M+NH₄]⁺ | 209.11069 | 152.1 |
[M+K]⁺ | 230.04003 | 144.8 |
[M-H]⁻ | 190.06959 | 146.5 |
[M+Na-2H]⁻ | 212.05154 | 149.8 |
[M]⁺ | 191.07632 | 146.0 |
[M]⁻ | 191.07742 | 146.0 |
These collision cross-section values provide valuable information for mass spectrometric analysis and identification of this compound in complex mixtures .
Synthesis Methods
The synthesis of 4-Butylphenyl isothiocyanate typically follows general methods used for the preparation of aromatic isothiocyanates, with specific modifications to accommodate the butyl substituent.
General Synthesis Approach
The most common synthetic route involves the conversion of the corresponding amine (4-butylaniline) to the isothiocyanate derivative. This conversion typically proceeds through a dithiocarbamate intermediate, which undergoes desulfurylation to yield the desired isothiocyanate .
The general reaction scheme can be represented as:
-
Formation of dithiocarbamate salt: 4-butylaniline reacts with carbon disulfide (CS₂) in the presence of a base
-
Desulfurylation: The dithiocarbamate intermediate undergoes desulfurylation using appropriate reagents
Modern Synthetic Methods
Recent advancements in isothiocyanate synthesis include more efficient and environmentally friendly approaches:
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Di-tert-butyl dicarbonate (Boc₂O) mediated conversion: This method uses Boc₂O with catalytic amounts of DMAP or DABCO, providing excellent yields with clean workup procedures .
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Tetrapropylammonium tribromide (TPATB)-mediated decomposition: This method employs a water/ethyl acetate biphasic solvent system with sodium bicarbonate at room temperature, offering advantages in terms of purification and yield .
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One-pot synthesis: A general and facile one-pot protocol for preparing aromatic isothiocyanates from their corresponding amines has been developed, simplifying the synthetic process .
Chemical Reactivity
4-Butylphenyl isothiocyanate exhibits reactivity patterns typical of aromatic isothiocyanates, primarily due to the electrophilic nature of the isothiocyanate functional group.
Nucleophilic Addition Reactions
The central carbon of the isothiocyanate group (-N=C=S) is electrophilic and readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols. These reactions are fundamental to many applications of isothiocyanates in organic synthesis and their biological activities.
Stability Considerations
Like other isothiocyanates, 4-Butylphenyl isothiocyanate shows sensitivity to moisture and can undergo hydrolysis under certain conditions. The stability of the compound can be enhanced by:
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Storage under inert gas
-
Refrigeration (2-8°C)
-
Protection from moisture
This is consistent with the stability patterns observed for structurally similar compounds such as 4-tert-Butylphenyl isothiocyanate .
Safety Parameter | Classification/Information |
---|---|
Risk Statements | 20/21/22-36/37/38 |
Safety Statements | 26-36/37/39 |
RIDADR | 2810 |
Hazard Class | 6.1 |
Packing Group | III |
These classifications indicate that the compound poses moderate toxicity risks through inhalation, skin contact, and ingestion, and can cause irritation to eyes, respiratory system, and skin .
Related Compounds and Comparative Analysis
Structural Analogs
Several structurally related isothiocyanates have been more extensively studied:
-
4-tert-Butylphenyl isothiocyanate (CAS: 19241-24-8)
-
4-(Methylthio)butyl isothiocyanate (Erucin)
Structure-Activity Relationships
Studies on various isothiocyanates have revealed that the length of the alkyl chain affects their biological activity. For example, in studies of phenylalkyl isothiocyanates as chemopreventive agents, the inhibition of tumorigenesis increased as the alkyl chain length increased from 1 to 6 methylene groups, with activity declining at longer chain lengths (C₈-C₁₀) .
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